molecular formula C19H18N2S B348521 (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine CAS No. 295364-55-5

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine

Cat. No.: B348521
CAS No.: 295364-55-5
M. Wt: 306.4g/mol
InChI Key: RVGWWYBXBYRHCU-UHFFFAOYSA-N
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Description

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine typically involves the reaction of appropriate thiazole precursors with allyl and phenyl substituents under controlled conditions. Common synthetic methods include multicomponent reactions, click reactions, and green chemistry approaches to improve yield, selectivity, and purity .

Industrial Production Methods

Industrial production of thiazole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as nano-catalysis and the use of environmentally friendly solvents are increasingly being adopted to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine apart from these similar compounds is its unique combination of allyl and phenyl substituents on the thiazole ring, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(4-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-3-13-21-18(16-7-5-4-6-8-16)14-22-19(21)20-17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWWYBXBYRHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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